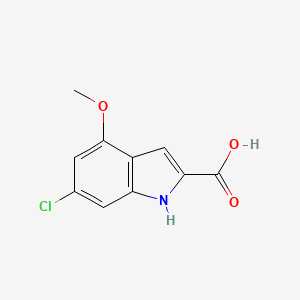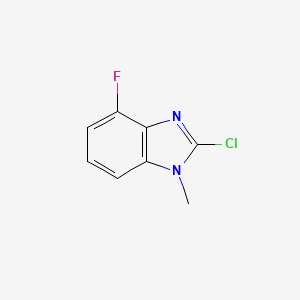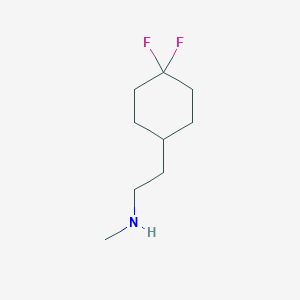
2-(4,4-difluorocyclohexyl)-N-methylethan-1-amine
Descripción general
Descripción
2-(4,4-difluorocyclohexyl)-N-methylethan-1-amine is a useful research compound. Its molecular formula is C9H17F2N and its molecular weight is 177.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Discovery Chemistry
The synthesis and application of fluorinated cyclohexanes, including amine building blocks similar to 2-(4,4-difluorocyclohexyl)-N-methylethan-1-amine, are pivotal in discovery chemistry programs. A study by Bykova et al. (2017) reports the synthesis of three amine stereoisomers of the tetrafluorocyclohexyl ring system, acting as building blocks for chemistry programs. This synthesis process involves a series of steps starting from a Birch reduction of benzonitrile, leading to the production of fluorohydrin moieties that were then converted to different stereoisomers of the tetrafluorocyclohexyl ring system. The introduction of a methyl group on the cyclohexane ring was necessary to stabilize the compound against HF elimination, highlighting the importance of structural modifications for stability and reactivity in chemical synthesis (Bykova et al., 2017).
Polymer-Supported Quenching Reagents
In another area of research, polymer-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate have been developed to quench excess reactants and remove impurities from crude reaction products. This approach, described by Hodges and colleagues (1997), is used in the parallel syntheses of ureas, thioureas, sulfonamides, amides, and pyrazoles, demonstrating the versatility of amine-based reagents in facilitating the purification process in combinatorial chemistry. The use of polymer-supported quench reagents allows for the isolation of the desired product by a single filtration and evaporation of solvent, simplifying the purification process and highlighting the utility of amine derivatives in modern synthetic chemistry (Hodges et al., 1997).
Catalytic Activity in Organic Synthesis
Moreover, the catalytic activity of compounds structurally related to this compound in organic synthesis is another significant application. A study by Zeng et al. (2009) illustrates the synthesis of a stable spirocyclic (alkyl)(amino)carbene, where the cyclohexenyl group provides steric protection, facilitating the gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines. This research showcases the role of fluorinated cyclohexyl amines in developing novel catalytic processes for synthesizing nitrogen-containing heterocycles, expanding the scope of multi-component synthetic strategies (Zeng et al., 2009).
Propiedades
IUPAC Name |
2-(4,4-difluorocyclohexyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2N/c1-12-7-4-8-2-5-9(10,11)6-3-8/h8,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBJTMSESMWSRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


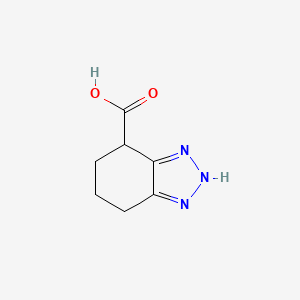
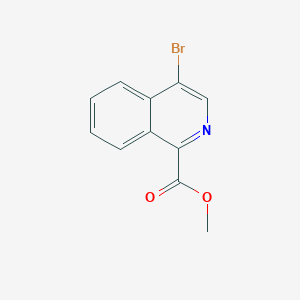
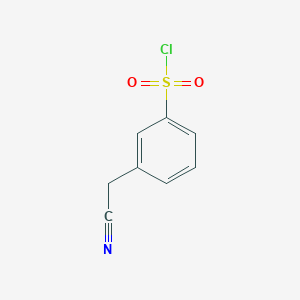
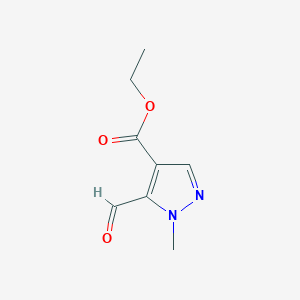

![tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1530685.png)


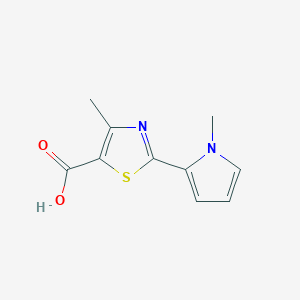
![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)
